Cas no 923192-04-5 (N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl-4-methylbenzamide)

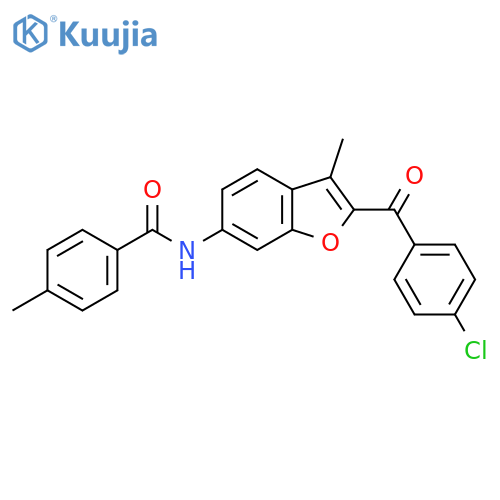

923192-04-5 structure

商品名:N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl-4-methylbenzamide

N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl-4-methylbenzamide 化学的及び物理的性質

名前と識別子

-

- N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl-4-methylbenzamide

- N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide

- 923192-04-5

- F2210-0182

- AKOS001956951

- N-(2-(4-chlorobenzoyl)-3-methylbenzofuran-6-yl)-4-methylbenzamide

-

- インチ: 1S/C24H18ClNO3/c1-14-3-5-17(6-4-14)24(28)26-19-11-12-20-15(2)23(29-21(20)13-19)22(27)16-7-9-18(25)10-8-16/h3-13H,1-2H3,(H,26,28)

- InChIKey: ASQSFLUMSKFVFK-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)C(C1=C(C)C2C=CC(=CC=2O1)NC(C1C=CC(C)=CC=1)=O)=O

計算された属性

- せいみつぶんしりょう: 403.0975211g/mol

- どういたいしつりょう: 403.0975211g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 29

- 回転可能化学結合数: 4

- 複雑さ: 595

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6.2

- トポロジー分子極性表面積: 59.3Ų

N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl-4-methylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2210-0182-5μmol |

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide |

923192-04-5 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2210-0182-1mg |

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide |

923192-04-5 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2210-0182-3mg |

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide |

923192-04-5 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2210-0182-2μmol |

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide |

923192-04-5 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2210-0182-2mg |

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide |

923192-04-5 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| A2B Chem LLC | BA64733-1mg |

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide |

923192-04-5 | 1mg |

$245.00 | 2024-05-20 | ||

| Life Chemicals | F2210-0182-4mg |

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide |

923192-04-5 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2210-0182-5mg |

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide |

923192-04-5 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| A2B Chem LLC | BA64733-5mg |

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide |

923192-04-5 | 5mg |

$272.00 | 2024-05-20 |

N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl-4-methylbenzamide 関連文献

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

923192-04-5 (N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl-4-methylbenzamide) 関連製品

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量